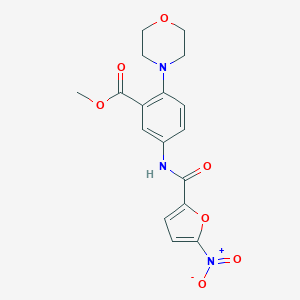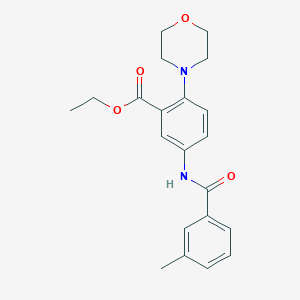![molecular formula C16H16BrN3O2S B278146 N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea](/img/structure/B278146.png)
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea is a synthetic organic compound with the molecular formula C17H18BrN3O2S and a molecular weight of 408.31 g/mol This compound is characterized by the presence of a brominated pyridine ring, a carbamothioyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 6-methylpyridine, is brominated to form 5-bromo-6-methylpyridine.
Carbamothioylation: The brominated pyridine is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide
- 2-Bromo-N-(6-methylpyridin-2-yl)acetamide
- N-[(5-Bromo-6-methyl-2-pyridinyl)carbamothioyl]-2-(2-methylphenoxy)acetamide
Uniqueness
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its brominated pyridine ring and carbamothioyl group make it particularly useful in the synthesis of complex molecules and as a biochemical probe .
Properties
Molecular Formula |
C16H16BrN3O2S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-10-5-3-4-6-13(10)22-9-15(21)20-16(23)19-14-8-7-12(17)11(2)18-14/h3-8H,9H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
VAAIPMVETHHDLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)
methanone](/img/structure/B278080.png)

![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)

